Boc-Asp-Ofm

Catalog No.
S589991
CAS No.
129046-87-3
M.F
C23H25NO6
M. Wt
411.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-Asp-Ofm

CAS Number

129046-87-3

Product Name

Boc-Asp-Ofm

IUPAC Name

(3S)-4-(9H-fluoren-9-ylmethoxy)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid

Molecular Formula

C23H25NO6

Molecular Weight

411.4 g/mol

InChI

InChI=1S/C23H25NO6/c1-23(2,3)30-22(28)24-19(12-20(25)26)21(27)29-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19H,12-13H2,1-3H3,(H,24,28)(H,25,26)/t19-/m0/s1

InChI Key

RMRKPGGMJKNMSK-IBGZPJMESA-N

SMILES

CC(C)(C)OC(=O)NC(CC(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Synonyms

Boc-Asp-Ofm;129046-87-3;(S)-4-((9H-Fluoren-9-yl)methoxy)-3-((tert-butoxycarbonyl)amino)-4-oxobutanoicacid;(3s)-3-[(tert-butoxycarbonyl)amino]-4-(9h-fluoren-9-ylmethoxy)-4-oxobutanoicacid(non-preferredname);(3S)-3-[(TERT-BUTOXYCARBONYL)AMINO]-4-(9H-FLUOREN-9-YLMETHOXY)-4-OXOBUTANOICACID;BA-beta-Fme;AC1L4UHM;AC1Q5XO0;SCHEMBL8350965;KST-1A1574;ZINC2517111;6282AH;AR-1A4483;N-alpha-tert-Butyloxycarbonylasparticacidbeta-fluorenylmethylester;AKOS024260769;AJ-37025;AK154817;AM003456;AM014357;AN-32422;Nalpha-Boc-asp-beta-fluorenylmethylester;FT-0686526;3B3-062073;N-Boc-L-Asparticacid1-(9H-fluoren-9-ylmethyl)ester;1-(9H-Fluoren-9-ylmethyl)N-((1,1-dimethylethoxy)carbonyl)-L-aspartate

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Peptide Synthesis:

  • Building Block: Boc-Asp-Ofm serves as a protected building block for incorporating aspartic acid (Asp) into peptides. The Boc group protects the α-amino group of Asp, while the Ofm group safeguards the side-chain carboxyl group. This selective protection allows for controlled coupling during peptide chain assembly [].
  • Introduction of Asparagine (Asn): Boc-Asp-Ofm can be strategically employed to introduce asparagine (Asn) into peptides. Treatment with ammonia converts the Ofm group to an amide, resulting in Asn [].

Chemical Biology Studies:

  • Probe for Aspartic Acid Proteases: Boc-Asp-Ofm can be utilized as a substrate or probe for enzymes that cleave at aspartic acid residues. By monitoring the activity of these enzymes, researchers can gain insights into their function and potential roles in biological processes [].

Drug Discovery and Development:

  • Peptide-Based Therapeutics: Boc-Asp-Ofm finds application in the synthesis of peptide-based drugs. The ability to incorporate Asp residues with controlled protection schemes is crucial for developing novel therapeutic agents with desired properties [].

Material Science:

  • Functionalized Materials: Boc-Asp-Ofm can be used to create functionalized materials by incorporating Asp residues onto surfaces or scaffolds. This approach allows for the design of materials with specific properties for applications in biosensors, drug delivery, and tissue engineering [].

Boc-Asp-Ofm, or N-Boc-L-aspartic acid β-(9-fluorenylmethyl) ester, is a protected form of the amino acid aspartic acid. This compound is widely utilized in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS). The tert-butyloxycarbonyl (Boc) group protects the amino group, while the 9-fluorenylmethoxycarbonyl (Ofm) group protects the carboxyl group of aspartic acid. This dual protection allows for selective reactions during peptide chain assembly, enabling the construction of complex peptide sequences without premature side reactions.

During peptide synthesis:

  • Deprotection Reactions: The Boc group can be removed under acidic conditions, typically using trifluoroacetic acid. The Ofm ester can be cleaved under basic or nucleophilic conditions, liberating the carboxylic acid side chain of aspartic acid .
  • Coupling Reactions: Boc-Asp-Ofm can form peptide bonds with other amino acids. For instance, when reacted with glycine, it forms Boc-Asp(Ofm)-Gly.

Example Reaction

Boc Asp Ofm OH+H Gly OHBoc Asp Ofm Gly OH+H2O\text{Boc Asp Ofm OH}+\text{H Gly OH}\rightarrow \text{Boc Asp Ofm Gly OH}+\text{H}_2\text{O}

Boc-Asp-Ofm is primarily used as a building block in synthetic peptides that may exhibit various biological activities. It is crucial for incorporating aspartic acid into peptides, which are essential for numerous biological functions. The peptides synthesized using Boc-Asp-Ofm can be involved in enzyme catalysis, receptor binding, and other biochemical processes .

The synthesis of Boc-Asp-Ofm typically involves:

  • Protection of the Amino Group: The amino group of aspartic acid is protected using tert-butyloxycarbonyl chloride in the presence of a base such as triethylamine.
  • Protection of the Carboxyl Group: The carboxyl group is then protected using 9-fluorenylmethoxycarbonyl chloride.
  • Reaction Conditions: Organic solvents like dichloromethane are commonly used, with careful control over temperature and pH to ensure selective protection .

In industrial settings, automated peptide synthesizers facilitate large-scale production while optimizing reaction conditions for yield and purity.

Boc-Asp-Ofm is extensively used in:

  • Peptide Synthesis: It serves as a versatile building block for creating peptides containing aspartic acid.
  • Cyclic Peptide Formation: It has been utilized in methods for synthesizing cyclic peptides by facilitating head-to-tail cyclization .
  • Research: The compound is instrumental in studies related to peptide-based catalysts and other biochemical applications .

Boc-Asp-Ofm shares similarities with other protected forms of aspartic acid. Here are some comparable compounds:

Compound NameStructure/DescriptionUnique Features
Fmoc-Asp(OtBu)-OHN-Fmoc-L-aspartic acid β-tert-butyl esterUtilizes Fmoc protection; prone to aspartimide formation under basic conditions .
Boc-Asp-OtBuN-Boc-L-aspartic acid β-tert-butyl esterSimilar protection but different reactivity profile .
Boc-Asp(OBzl)N-Boc-L-aspartic acid β-benzyl esterDifferent protecting group; may have varied reactivity compared to Ofm .
Boc-Lys(OFm)N-Boc-Lysine 9-fluorenylmethoxycarbonyl esterSimilar protective strategy but different amino acid .

Uniqueness of Boc-Asp-Ofm

Boc-Asp-Ofm's unique combination of protective groups allows for selective reactions that are advantageous in solid-phase peptide synthesis. Its structure facilitates efficient coupling reactions while minimizing unwanted side reactions, making it a preferred choice among researchers for synthesizing complex peptides containing aspartic acid.

XLogP3

3.5

Dates

Modify: 2023-08-15

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